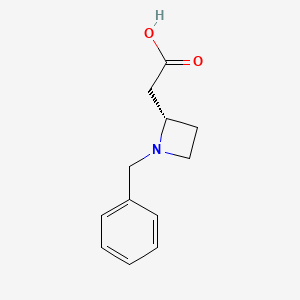

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid

Description

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a benzyl group at the 1-position and an acetic acid moiety at the 2-position. Azetidine’s ring strain and compact structure confer unique conformational properties, which may enhance binding affinity in drug-receptor interactions compared to larger heterocycles like pyrrolidine or piperidine .

Properties

IUPAC Name |

2-[(2S)-1-benzylazetidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVPGRZBDAYEOX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237289 | |

| Record name | 2-Azetidineacetic acid, 1-(phenylmethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-60-3 | |

| Record name | 2-Azetidineacetic acid, 1-(phenylmethyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidineacetic acid, 1-(phenylmethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Attachment of the Acetic Acid Moiety: The acetic acid group is incorporated through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid involves several methodologies that enhance its functionalization for specific applications. Recent advancements in the synthetic strategies of azetidines have highlighted their versatility, allowing for the creation of various derivatives that can exhibit distinct biological activities .

Table 1: Synthetic Methods for Azetidine Derivatives

Biological Activities

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that azetidine derivatives possess significant antimicrobial properties. For instance, compounds related to azetidines have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The antiproliferative effects of azetidine derivatives have been extensively studied, particularly in breast cancer models. Compounds similar to (S)-(1-Benzyl-azetidin-2-yl)-acetic acid have shown IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Not specified | |

| Anticancer (Breast) | MCF-7 | 8 | |

| Anticancer (Lung) | A549 | 0.72 |

Therapeutic Applications

The therapeutic implications of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid extend into several areas:

Cancer Treatment

The ability of azetidine derivatives to inhibit tubulin polymerization positions them as candidates for cancer therapy. They interact at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Neurodegenerative Disorders

Some studies suggest that related compounds may act as inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease and other neurodegenerative conditions .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of azetidine derivatives:

- A study focused on synthesizing various azetidine compounds and assessing their anticancer activities against breast cancer cells (MCF-7), revealing significant cytotoxic effects with minimal impact on non-cancerous cells .

- Another research explored the enzyme inhibitory potential of sulfonamide derivatives related to azetidines, demonstrating broad-spectrum antitumor activity compared to conventional drugs .

Mechanism of Action

The mechanism of action of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations:

- Substituents : The benzyl group in the target compound contrasts with electron-withdrawing groups (e.g., sulfonyl in ) or bulky substituents (e.g., methoxybenzyl in ), influencing solubility and steric interactions.

- Functional Groups : The acetic acid moiety is common across analogs but varies in spatial arrangement (e.g., Schiff base in vs. direct attachment in azetidine derivatives).

Physicochemical Properties

- Solubility: Azetidine derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, DMSO), as seen in structurally related compounds . The target compound’s acetic acid group may enhance aqueous solubility compared to Boc-protected analogs .

- Stability : The absence of a Boc group in the target compound eliminates deprotection requirements, simplifying synthetic workflows compared to intermediates like methyl 1-Boc-azetidine-2-carboxylate .

Biological Activity

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

(S)-(1-Benzyl-azetidin-2-yl)-acetic acid is a chiral compound characterized by an azetidine ring and a benzyl group. Its structural formula can be represented as follows:

This compound serves as a versatile building block in organic synthesis, particularly in the development of chiral drugs and specialty chemicals.

Antimicrobial Properties

Research indicates that (S)-(1-Benzyl-azetidin-2-yl)-acetic acid exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other azetidine derivatives .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that (S)-(1-Benzyl-azetidin-2-yl)-acetic acid possesses significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15.63 | Apoptosis induction via caspase activation | |

| U-937 (Leukemia) | 12.5 | Cell cycle arrest | |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

The biological activity of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics.

- Receptor Interaction : It has been suggested that the benzyl group enhances binding affinity to cellular receptors involved in apoptosis pathways.

- Cell Cycle Modulation : The compound appears to interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition .

Case Studies

Several studies have highlighted the potential applications of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant Staphylococcus aureus, suggesting its potential as a new antibiotic agent .

- Cancer Research : In a recent study, (S)-(1-Benzyl-azetidin-2-yl)-acetic acid was tested on MCF-7 breast cancer cells, showing significant cytotoxicity and induction of apoptosis at concentrations lower than those required for conventional chemotherapeutics .

- Chiral Drug Development : The compound's chiral nature makes it an ideal candidate for further development into new therapeutic agents that require stereospecificity for enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (S)-(1-Benzyl-azetidin-2-yl)-acetic acid, and how are stereochemical purity and yield optimized?

- Methodology : The synthesis typically involves azetidine ring formation via cyclization of β-chloroamines or intramolecular nucleophilic substitution. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Benzyl protection is critical to prevent side reactions during ring closure. Post-synthesis, recrystallization or column chromatography (using silica gel or reverse-phase C18) ensures purity. Yield optimization requires precise control of reaction temperature (e.g., 0–25°C) and stoichiometry of reagents like NaBH₃CN for reductive amination steps .

- Characterization : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) and / NMR (e.g., coupling constants for axial/equatorial protons in azetidine). Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. How can the purity and stability of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid be assessed under varying storage conditions?

- Purity Analysis : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column (acetonitrile/water gradient). Quantify impurities (>0.1%) via area normalization.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor by TLC or HPLC. Acidic/basic stability is tested in pH 1–13 buffers; oxidative stability is assessed with (3%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for (S)-(1-Benzyl-azetidin-2-yl)-acetic acid derivatives?

- Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to confirm binding constants. Address batch-to-batch variability by repeating synthesis with strict QC (e.g., ≥95% purity). Statistical tools like ANOVA identify outliers in dose-response curves .

Q. How can computational modeling guide the design of (S)-(1-Benzyl-azetidin-2-yl)-acetic acid analogs with improved pharmacokinetic properties?

- In Silico Approaches :

- ADME Prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.

- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions with target receptors (e.g., hydrogen bonding with azetidine nitrogen).

Q. What techniques quantify the compound’s dissociation constant () in aqueous solutions, and how does structural modification affect acidity?

- Determination : Potentiometric titration (0.1 M NaOH/HCl) with a glass electrode. For weak acids, use UV-Vis spectroscopy (pH-dependent absorbance shifts at 240–300 nm).

- Structure-Acidity Relationship : Electron-withdrawing groups (e.g., nitro) on the benzyl ring lower by stabilizing the conjugate base. Substituent effects are modeled via Hammett plots ( values) .

Methodological Considerations

- Contradictory Data : Replicate experiments with independent batches and validate analytical methods (e.g., NMR deuterated solvent purity >99.9%) .

- Safety Protocols : Handle concentrated acetic acid derivatives in fume hoods (due to corrosive vapors; OSHA PEL = 10 ppm) and use nitrile gloves (ASTM D6978 standard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.